molecular formula C4H2Cl2N2 B152260 3,6-Dichloropyridazine CAS No. 141-30-0

3,6-Dichloropyridazine

Cat. No. B152260
CAS RN: 141-30-0
M. Wt: 148.98 g/mol
InChI Key: GUSWJGOYDXFJSI-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two chlorine atoms on the pyridazine ring, which can undergo various chemical transformations.

Synthesis Analysis

The synthesis of 3,6-dichloropyridazine derivatives has been explored through different methodologies. One approach involves the metallation using (tmp)2Zn.2MgCl2.2LiCl, which allows for the smooth functionalization of the compound with various electrophiles. This method facilitates the creation of bis-organozinc species that can further react to form highly substituted pyrazolo[3,4-c]pyridazines derivatives . Another synthesis route is the nickel-catalyzed electrochemical cross-coupling, which has been shown to be a reliable alternative to classical palladium-catalyzed reactions for the formation of biaryl structures .

Molecular Structure Analysis

The molecular structure of 3,6-dichloropyridazine derivatives has been studied using various spectroscopic techniques and X-ray diffraction (XRD). Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, have been employed to understand the intermolecular interactions and the packing of molecules in the crystal lattice .

Chemical Reactions Analysis

3,6-Dichloropyridazine exhibits a range of reactivity patterns. It can undergo radical-mediated C-H functionalization using primary alcohols, t-BuOOH, and TiCl3, leading to the formation of alkoxy pyridazines and enabling access to tetrahydropyridopyridazines with multiple functional handles . Additionally, the compound can react with pyrrolylmagnesium bromide to produce 3-chloro-6-(2-pyrrolyl)pyridazine, although further reactions with other nucleophiles are slow .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-dichloropyridazine derivatives are influenced by their molecular structure. The presence of substituents on the pyridazine ring can significantly affect the compound's reactivity, solubility, and stability. For instance, the introduction of a 3-N-substituted amino group and a methyl group on the pyridazine ring has been shown to impart herbicidal activities to the resulting compounds . The selective hydrazinolysis of 3,6-substituted pyridazines has also been investigated to understand the influence of different substituents on the reactivity of the core pyridazine structure .

Scientific Research Applications

Chemical Functionalization and Derivatives Synthesis

  • 3,6-Dichloropyridazine has been utilized in chemical reactions to create various functionalized derivatives. For instance, metallation with (tmp)2Zn.2MgCl2.2LiCl leads to bis-organozinc species that can react with electrophiles, enabling the synthesis of highly substituted pyrazolo[3,4-c]pyridazines (Wunderlich & Knochel, 2008). Additionally, radical-mediated C-H functionalization using primary alcohols and other reactants allows for the creation of alkoxy pyridazines and tetrahydropyridopyridazines (Neubert et al., 2015).

Synthesis of Novel Compounds

  • The compound has been a key starting material in synthesizing new chemical entities. For example, ortho-lithiation of 3,6-dichloropyridazine followed by reaction with carbonyl derivatives leads to the synthesis of azaxanthone and other compounds (Turck et al., 1990). Similarly, it has been used to create various substituted pyridazines, demonstrating its versatility as a chemical building block (Shin et al., 1999).

Pharmaceutical and Medicinal Chemistry

  • In pharmaceutical research, certain derivatives of 3,6-dichloropyridazine have shown potential pharmacological properties. For instance, some 3,6-dialkoxy-pyridazines exhibit anticonvulsive properties, and other derivatives have shown blood pressure lowering effects (Druey et al., 1954).

Advanced Chemical Synthesis Techniques

  • Advanced synthesis techniques involving 3,6-dichloropyridazine have been explored. Microwave-assisted synthesis has been used to create di(pyridin-2-yl)pyridazines, which have applications in forming metal complexes (Hoogenboom et al., 2006). Also, various force fields for 3,6-dichloropyridazine have been analyzed for their physicochemical properties, aiding in a deeper understanding of its molecular structure (Vázquez et al., 2000; Vázquez et al., 2001).

Exploration in Cancer Research

  • Some derivatives of 3,6-dichloropyridazine have been studied for their anticancer properties. For example, a study on 3-allylseleno-6-alkylthiopyridazines, synthesized from 3,6-dichloropyridazine, revealed antiproliferative activities against breast cancer cells (Kim et al., 2014).

Safety And Hazards

According to the safety data sheet, 3,6-Dichloropyridazine is harmful if swallowed. It is recommended to avoid contact with skin and eyes, and to use protective equipment when handling this chemical .

properties

IUPAC Name

3,6-dichloropyridazine
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSWJGOYDXFJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059704
Record name Pyridazine, 3,6-dichloro-
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Molecular Weight

148.98 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dichloropyridazine
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Product Name

3,6-Dichloropyridazine

CAS RN

141-30-0
Record name 3,6-Dichloropyridazine
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Record name Pyridazine, 3,6-dichloro-
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Record name 3,6-Dichloropyridazine
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Record name Pyridazine, 3,6-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
S Wunderlich, P Knochel - Chemical communications, 2008 - pubs.rsc.org
3,6-Dichloropyridazine undergoes a smooth metallation using (tmp)2Zn·2MgCl2·2LiCl. The resulting bis-organozinc species react with various electrophiles; subsequent …
Number of citations: 70 pubs.rsc.org
N Prabavathi, NS Nayaki, BV Reddy - Spectrochimica Acta Part A …, 2015 - Elsevier
Vibrational spectral analysis of the molecules 3,6-dichloro-4-methylpyridazine (DMP) and 3,6-dichloropyridazine-4-carboxylic acid (DPC) was carried out using FT-IR and FT-Raman …
Number of citations: 14 www.sciencedirect.com
M Terazima, S Yamauchi, N Hirota - The Journal of chemical physics, 1986 - pubs.aip.org
The magnetic and decay properties of the short‐lived triplet (T 1 ) states of pyridazine and 3,6‐dichloropyridazine (DCP) were studied by means of time‐resolved EPR with laser …
Number of citations: 29 pubs.aip.org
J Vazquez, JJ Lopez Gonzalez, F Marquez… - The Journal of …, 2000 - ACS Publications
The infrared and Raman spectra of 3,6-dichloropyridazine and 3,4,5-trichloropyridazine were recorded. These spectra were taken in the solid phase and with various solvents (HCCl 3 , …
Number of citations: 14 pubs.acs.org
EA Steck, RP Brundage - Journal of the American Chemical …, 1959 - ACS Publications
The detailed pharmacological evaluation of the bis-quaternary salts of 3, 6-bis-(dialkylaminoalkoxy)-pyridazines, together with kindred thio-ethers, 16 has established4-6 that the series …
Number of citations: 20 pubs.acs.org
A El-Salam, ZY Al Shoaibi, GA Ahmed - Journal of Chemistry, 2011 - hindawi.com
3,6-Dichloropyridazine (1) reacted with 2-aminophenol, phenylalanine, acetophenone hydrazone derivatives, acid hydrazide derivatives and amino-aromatic acids (anthranilic acid and …
Number of citations: 2 www.hindawi.com
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
In the previous papers of this series “) it was described that 3—chlorine of 3, 6—dichloropyridazine l—oxide was more reactive than 6—chlorine in nucleophilic substitution, but the …
Number of citations: 15 www.jstage.jst.go.jp
RE Hackler, BA Dreikorn, GW Johnson… - The Journal of Organic …, 1988 - ACS Publications
3, 6-Dichloro-4-(2-chloro-l, l-dimethylethyl) pyridazine (3) is a systemic plant fungicide whose synthesis by several routes is described. Free-radical alkylationsof 3, 6-dichloropyridazine (…
Number of citations: 12 pubs.acs.org
G Zhang, H Ren, D Li, S Long, J Yang - Polymer, 2013 - Elsevier
A highly refractive and transparent poly(arylene sulfide sulfone) (PASS) containing pyrimidine (or pyridazine) unit has been developed. The polymer was prepared by a …
Number of citations: 44 www.sciencedirect.com
TD Neubert, Y Schmidt, E Conroy, D Stamos - Organic letters, 2015 - ACS Publications
A radical mediated C–H functionalization of 3,6-dichloropyridazine using primary alcohols, t-BuOOH, and TiCl 3 to access alkoxy pyridazines is described. This transformation is …
Number of citations: 30 pubs.acs.org

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